N-(1-cyanocyclohexyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(1-cyanocyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyanocyclohexyl group and a carboxamide group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 1-cyanocyclohexylamine with appropriate thiadiazole precursors under controlled conditions. One common method involves the cyclization of 1-cyanocyclohexylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting nitrilase enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of nitrilase enzymes, preventing the hydrolysis of nitriles to carboxylic acids. This inhibition can disrupt metabolic pathways and affect cellular functions. The compound’s ability to form hydrogen bonds and interact with amino acid residues in the enzyme’s active site is crucial for its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)acetamide
- N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives
- 1-cyanocyclohexaneacetic acid
Uniqueness
N-(1-cyanocyclohexyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in enzyme inhibition, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c11-7-10(4-2-1-3-5-10)13-9(15)8-6-12-14-16-8/h6H,1-5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNZPXQXLFSKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CN=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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